NHS-bis-PEG2-amide-Mal is a specialized compound classified under polyethylene glycol derivatives, specifically designed as a linker for bioconjugation applications. This compound features a branched structure with a terminal maleimide group and two terminal N-hydroxysuccinimide (NHS) esters. Its primary role is in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative molecules used to induce targeted protein degradation in cellular systems. The compound is recognized for its ability to facilitate specific interactions between proteins and other biomolecules, making it valuable in various biochemical research applications .
The synthesis of NHS-bis-PEG2-amide-Mal typically involves the reaction of a polyethylene glycol derivative with maleimide and NHS ester groups. The general synthetic route includes the following steps:
NHS-bis-PEG2-amide-Mal has a complex molecular structure characterized by its branched polyethylene glycol backbone. The key functional groups include:
NHS-bis-PEG2-amide-Mal participates in several significant chemical reactions:
The mechanism of action for NHS-bis-PEG2-amide-Mal primarily revolves around its role as a linker in PROTAC technology:
This two-step process highlights the compound's utility in selectively degrading proteins within cellular pathways, contributing significantly to research in targeted protein degradation strategies .
Elemental analysis indicates the following composition:
NHS-bis-PEG2-amide-Mal is primarily utilized in scientific research for:
This compound represents a significant advancement in chemical biology, particularly in targeted therapies aimed at modulating protein levels within biological systems .
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7